1-cyclopentyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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Overview
Description
1-cyclopentyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound belonging to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The specific compound has a cyclopentyl group at the N1 position, and methyl groups at the C3 and C6 positions, with a carboxylic acid group at the C4 position. This structural arrangement imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves the construction of the pyrazolopyridine core followed by functionalization at the desired positions. One common method involves the cyclization of a preformed pyrazole with a pyridine derivative under acidic conditions. For instance, the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid can yield the desired pyrazolopyridine core .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl and cyclopentyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-cyclopentyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signal transduction pathways, such as the Ras/Erk and PI3K/Akt pathways, which are involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 1-phenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- 1-cyclohexyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Uniqueness
1-cyclopentyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H17N3O2 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
1-cyclopentyl-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C14H17N3O2/c1-8-7-11(14(18)19)12-9(2)16-17(13(12)15-8)10-5-3-4-6-10/h7,10H,3-6H2,1-2H3,(H,18,19) |
InChI Key |
DFJSZYZMSCKXRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C3CCCC3)C)C(=O)O |
Origin of Product |
United States |
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